![molecular formula C18H21NO3 B13420879 benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a hydroxy group, and a phenylbutan-2-yl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times.
Industrial Production Methods: Industrial production of benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed to remove protecting groups such as the benzyl group via hydrogenolysis.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: Bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like THF or acetonitrile.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural features.
Medicine:
- Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The benzyl group can be removed via catalytic hydrogenation, releasing the active amine . This process is crucial in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Uniqueness:
- The presence of the phenylbutan-2-yl group provides unique steric and electronic properties, making it distinct from other carbamates.
- Its specific configuration (2S) adds to its selectivity in reactions and applications.
Conclusion
Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H21NO3/c20-13-17(12-11-15-7-3-1-4-8-15)19-18(21)22-14-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21)/t17-/m0/s1 |
InChI Key |
YCSVPPJSQYCQRJ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


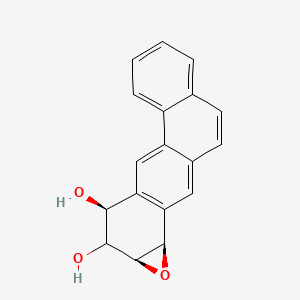
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)

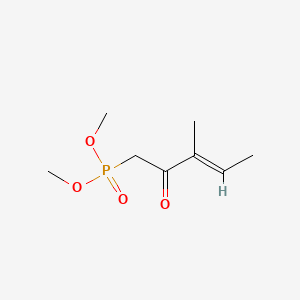

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
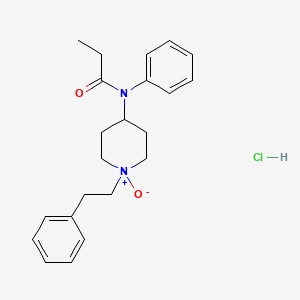
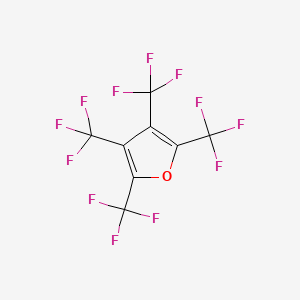
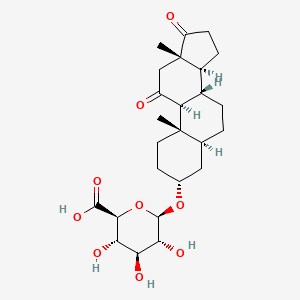




![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
